molecular formula C14H26O2 B3056673 Tetradec-13-enoic acid CAS No. 7331-03-5

Tetradec-13-enoic acid

Cat. No.: B3056673
CAS No.: 7331-03-5
M. Wt: 226.35 g/mol
InChI Key: DIGWSCGMTNOSDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance in Lipidomics and Fatty Acid Research

Tetradec-13-enoic acid, a mono-unsaturated fatty acid, is a subject of interest within the fields of lipidomics and fatty acid research. Lipidomics, a sub-discipline of metabolomics, involves the comprehensive analysis of lipids in biological systems. nih.gov Fatty acids, as fundamental components of complex lipids and as signaling molecules, are central to these studies. While long-chain fatty acids with 13 to 21 carbons are common in biological systems, the specific roles and distribution of less common fatty acids like this compound are areas of ongoing investigation. hmdb.cachemfont.cahmdb.ca The study of such fatty acids contributes to a deeper understanding of the vast diversity of the lipidome and the intricate biochemical pathways involved in lipid metabolism. nih.gov

The position of the double bond in a fatty acid chain is a critical determinant of its physical and biological properties. The terminal double bond in this compound distinguishes it from other more commonly studied tetradecenoic acid isomers, such as myristoleic acid ((9Z)-tetradec-9-enoic acid). wikipedia.orgwikipedia.org Research into the specific functions of various fatty acid isomers is crucial for interpreting complex lipidomic data and understanding their relevance in metabolic and cellular processes. nih.gov

Isomeric Considerations and Nomenclature in Academic Contexts

In academic and research contexts, precise nomenclature is essential to differentiate between the various isomers of tetradecenoic acid. The position of the double bond significantly influences the molecule's chemical and biological properties. For instance, (9Z)-tetradec-9-enoic acid (myristoleic acid) and (E)-tetradec-5-enoic acid are distinct isomers with different natural occurrences and roles. wikipedia.orglookchem.com

The systematic name for this compound clearly indicates a 14-carbon chain with a double bond between the 13th and 14th carbon atoms. The "13-" locant specifies the starting position of the double bond from the carboxyl end. This level of detail is critical in scientific literature to avoid ambiguity and ensure the reproducibility of research findings. The Chemical Abstracts Service (CAS) assigns a unique registry number to each chemical substance, and the CAS number for this compound is 7331-03-5. chemsrc.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7331-03-5

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

tetradec-13-enoic acid

InChI

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2H,1,3-13H2,(H,15,16)

InChI Key

DIGWSCGMTNOSDZ-UHFFFAOYSA-N

SMILES

C=CCCCCCCCCCCCC(=O)O

Canonical SMILES

C=CCCCCCCCCCCCC(=O)O

Origin of Product

United States

Natural Occurrence and Ecological Contexts

Inter-species Chemical Signaling

Tetradec-13-enoic acid and its related compounds are implicated in the complex world of chemical communication between different species. While direct research on this compound's role is specific, the functions of its structural analogs and precursors, particularly in insects, provide a clear context for its involvement in ecological signaling. This form of communication, mediated by chemical cues known as semiochemicals, is fundamental to behaviors such as mating, defense, and host-plant location.

The primary mode of chemical signaling involving compounds structurally similar to this compound is through pheromones. Pheromones are chemical substances produced and released into the environment by an animal that affect the behavior or physiology of others of its own species. However, these signals can also be intercepted by other species (kairomones), creating a web of inter-species communication.

Research has more prominently identified the aldehyde derivative, tetradec-13-enal (B12664848), as a component of insect pheromones. ontosight.ai This volatile compound is well-suited for olfactory communication. ontosight.ai For instance, many lepidopteran species utilize C12 to C18 unsaturated aldehydes, alcohols, and acetates as attractant pheromones. annualreviews.org Tetradec-13-enal fits this structural motif and is involved in the mating behaviors of certain insect species. ontosight.ai The oxidation of tetradec-13-enal leads to the formation of this compound, suggesting a potential biosynthetic link between the signaling aldehyde and the corresponding carboxylic acid. evitachem.com

Studies on the biosynthesis of moth sex pheromones have utilized synthetic analogs to trace the metabolic pathways. In one such study involving the moth Spodoptera littoralis, 13-thiatetradecanoic acid, a sulfur-containing analog of this compound, was used as a tracer. nih.gov The research demonstrated that 13-thiatetradecanoic acid was metabolized by the pheromone glands through desaturation and was integrated into the sex pheromone biosynthetic pathway. nih.gov This finding underscores how a C14 fatty acid backbone, like that of this compound, is a precursor in the production of complex chemical signals.

Furthermore, fatty acids and their derivatives are recognized as crucial precursors in the manufacturing of various industrial and agricultural substances, including pesticides and flavor and fragrance compounds. researchgate.net In the context of inter-species signaling, fatty acids stored in the fat bodies of male bumblebees show structural similarities to the components of their marking pheromones, suggesting they serve as precursors. mdpi.com Although this compound was not specifically identified in these studies, the general principle highlights the foundational role of fatty acids in generating chemical signals.

The table below summarizes research findings on compounds structurally related to this compound and their roles in chemical signaling.

Compound/PrecursorOrganism(s)Type of SignalingFindingCitation
Tetradec-13-enalInsects, PlantsPheromone Signaling, Plant-Insect InteractionsActs as a pheromone component in some insect species and is a volatile organic compound from plants that can attract or repel insects. ontosight.ai
13-Thiatetradecanoic acidSpodoptera littoralis (moth)Pheromone Biosynthesis TracerMetabolized by pheromone glands and incorporated into the sex pheromone biosynthetic pathway, indicating the role of the C14 backbone. nih.gov
(Z)- and (E)-11-tetradecen-1-ol acetateArgyrotaenia velutinana (redbanded leaf roller)Sex PheromoneA key component of the female's sex pheromone blend used to attract males. annualreviews.org
Fatty Acids (general)Bumblebees (Bombus sp.)Pheromone PrecursorFatty acids stored in the fat body are precursors for the biosynthesis of male marking pheromones. mdpi.com

Biosynthesis and Metabolic Transformations

Endogenous Biosynthetic Pathways

Endogenous synthesis refers to the production of compounds within an organism. While general fatty acid synthesis is well-understood, the specific pathways leading to a terminal double bond in a C14 acid are not commonly observed in mainstream metabolism.

De novo synthesis of fatty acids is the process of creating fatty acids from non-fatty acid precursors, primarily acetyl-CoA. This process is a foundational aspect of lipogenesis. nih.gov

Key Steps and Enzymes: The primary pathway for de novo fatty acid synthesis involves two key enzymes: Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN). nih.gov

Carboxylation of Acetyl-CoA: ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA. This is a critical regulatory step in the pathway. nih.gov

Chain Elongation: The FASN complex, a multi-enzyme protein, then iteratively adds two-carbon units from malonyl-CoA to a growing acyl chain. nih.gov

This process typically results in the synthesis of saturated fatty acids, with palmitic acid (C16:0) being the principal product in most organisms. researchgate.net Further modifications, such as elongation and desaturation, are required to produce other fatty acid species. There is currently no direct evidence to suggest that Tetradec-13-enoic acid is a direct product of the canonical de novo synthesis pathway, as this system is geared towards producing saturated fatty acids.

The diversity of fatty acids arises from the modification of the primary products of de novo synthesis through elongation and desaturation.

Elongation: Fatty acid elongation systems, primarily located in the endoplasmic reticulum, extend the carbon chain of fatty acids. These systems use malonyl-CoA as the two-carbon donor in a series of reactions analogous to those of FASN. researchgate.net Studies in Saccharomyces cerevisiae have shown that the elongase Elo1p can catalyze the carboxy-terminal elongation of myristoleic acid (C14:1Δ9) to produce C16:1Δ11. nih.govasm.org This demonstrates that C14 fatty acids can serve as substrates for further elongation.

Desaturation: Desaturase enzymes introduce double bonds into the acyl chains of fatty acids at specific positions. The most common desaturases in mammals, such as Stearoyl-CoA Desaturase-1 (SCD1), introduce a double bond at the Δ9 position. mdpi.com The formation of this compound would require a Δ13-desaturase acting on a 14-carbon chain. Such an enzyme is not a common component of fatty acid metabolism in most studied organisms. However, unusual desaturation reactions are known, particularly in insects for the production of pheromones, where specific desaturases can create double bonds at unconventional positions. researchgate.net Another possibility is the modification of a longer-chain fatty acid that is subsequently shortened.

Several key enzymes are responsible for the final composition of the cellular fatty acid pool.

EnzymeGeneral Function in Fatty Acid MetabolismPotential Relevance to this compound
Stearoyl-CoA Desaturase-1 (SCD1) A key enzyme that catalyzes the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). nih.govnih.gov It introduces a cis-double bond at the Δ9 position of fatty acyl-CoAs, primarily converting stearoyl-CoA (18:0) to oleoyl-CoA (18:1Δ9) and palmitoyl-CoA (16:0) to palmitoleoyl-CoA (16:1Δ9). mdpi.commdpi.com It also synthesizes myristoleic acid (14:1Δ9) from myristic acid (14:0). wikipedia.orgSCD1 is not directly responsible for synthesizing this compound due to its Δ9 specificity. Its role would be indirect, contributing to the overall pool of MUFAs within the cell. mdpi.com
Lipoxygenases (LOXs) A family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids (PUFAs), forming fatty acid hydroperoxides. nih.govfrontiersin.org For example, 15-lipoxygenase (ALOX15) metabolizes linoleic acid (an 18-carbon PUFA) to 13-hydroperoxyoctadecadienoic acid (13-HpODE). wikipedia.orgmdpi.comLOXs act on PUFAs, not saturated fatty acids, to introduce oxygen. nih.gov Their mechanism involves hydroperoxidation and subsequent reduction, which is distinct from the desaturation reaction needed to form this compound from a saturated precursor. There is no direct evidence linking LOX activity to the synthesis of this specific fatty acid.

Metabolic Conversion and Degradation Pathways

Once synthesized or acquired, this compound is subject to metabolic processes that either break it down for energy or convert it into other molecules.

The primary pathway for fatty acid degradation is β-oxidation, which sequentially shortens the acyl chain to produce acetyl-CoA. Research on the degradation of elaidic acid shows it is broken down into smaller sub-units, which can then be used to synthesize new fatty acids like C14:1 and C16:1. nih.gov While specific studies on the oxidation of this compound are limited, it is expected to undergo β-oxidation. The terminal double bond at the ω-1 position (C13-C14) would likely require specific auxiliary enzymes for its complete degradation, a common requirement for unsaturated fatty acids. Some data indicates a fish biotransformation half-life of approximately 0.54 days for this compound, suggesting it is actively metabolized. epa.gov

This compound can potentially be a substrate for enzymes that modify fatty acids.

Elongation: As a C14 fatty acid, it could be elongated by fatty acid elongase systems. For instance, research has shown that a C14:1 fatty acid can be elongated to a C16:1 fatty acid, which can then undergo another elongation cycle to form a C18:1 fatty acid. nih.gov This suggests a potential pathway for the conversion of this compound to longer-chain unsaturated fatty acids.

Chain Shortening: Fatty acids can be formed via the chain-shortening (β-oxidation) of longer precursors. For example, in the pheromone gland of the moth Spodoptera littoralis, a C16 methylene-interrupted fatty acid is shortened via β-oxidation to a C14 derivative. researchgate.net This mechanism represents a plausible route for the formation of a specialized C14 acid like this compound from a C16 or longer precursor.

Incorporation into Complex Lipids

Generally, long-chain fatty acids are integrated into several classes of complex lipids, playing crucial roles in membrane structure, energy storage, and signaling. Myristoleic acid, for example, can be incorporated into the fatty acyl core of the phospholipid bilayer of the plasma membrane, where it functions as a lipid anchor. This integration into phospholipids (B1166683) is a common fate for many fatty acids, contributing to the fluidity and integrity of cellular membranes.

Another significant class of complex lipids that fatty acids are incorporated into is triacylglycerols (triglycerides), which serve as the primary form of energy storage in adipose tissue. Additionally, some studies have identified the presence of C14:1 acylcarnitine, which suggests the transport of this fatty acid into mitochondria for β-oxidation, a process that can also be linked to its incorporation into mitochondrial lipids under certain conditions.

The table below summarizes the potential incorporation of tetradecenoic acid isomers into various complex lipids, based on existing research on C14:1 fatty acids.

Complex Lipid ClassKnown Incorporation of C14:1 IsomersPotential Role of this compound
PhospholipidsMyristoleic acid is incorporated into the phospholipid bilayer.Likely incorporated into cell membranes, affecting fluidity and signaling.
Triacylglycerols5Z-Tetradecenoic acid is found in triglycerides.Potentially stored as an energy reserve in adipose tissue.
AcylcarnitinesC14:1-acylcarnitine is a known metabolite. nih.govTransported into mitochondria for metabolic processes. nih.gov
LipopeptidesVarious fatty acids are integrated into lipopeptides.Could be a component of bioactive lipopeptides.

It is important to note that the specific enzymes and pathways responsible for the incorporation of this compound into these complex lipids have not been definitively characterized and require further investigation.

Metabolic Intermediates and Pathways

Direct research on the metabolic pathways involving this compound is limited. However, the metabolic routes of other tetradecenoic acid (C14:1) isomers offer significant insights into the probable metabolic fate of this compound. These isomers serve as intermediates in both the biosynthesis and degradation of fatty acids.

One well-documented pathway is the biosynthesis of unsaturated fatty acids. For instance, myristoleic acid ((9Z)-tetradec-9-enoic acid) is synthesized from the saturated fatty acid, myristic acid, through the action of the enzyme stearoyl-CoA desaturase-1. wikipedia.org This desaturation step is a critical process in maintaining the appropriate balance of saturated and unsaturated fatty acids in the body.

In the context of fatty acid degradation, isomers of tetradecenoic acid are known intermediates. Trans-tetradec-2-enoic acid is an intermediate in the biosynthesis of fatty acids, formed from (R)-3-hydroxy-tetradecanoic acid. hmdb.ca Conversely, 5Z-tetradecenoic acid has been identified as an intermediate in the oxidation of unsaturated fatty acids. hmdb.ca Its accumulation in individuals with very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency highlights its role in this metabolic pathway. hmdb.camdpi.com The presence of C14:1-acylcarnitine further points to the involvement of tetradecenoic acid isomers in mitochondrial fatty acid oxidation. nih.gov

The table below outlines the key metabolic pathways and intermediates related to C14:1 fatty acids, which likely parallel the metabolism of this compound.

Metabolic PathwayC14:1 IsomerRole/IntermediateKey Enzymes/Context
Fatty Acid Biosynthesistrans-Tetradec-2-enoic acidIntermediateConverted from (R)-3-Hydroxy-tetradecanoic acid. hmdb.ca
Unsaturated Fatty Acid BiosynthesisMyristoleic acidProductSynthesized from myristic acid by stearoyl-CoA desaturase-1. wikipedia.org
Unsaturated Fatty Acid Oxidation5Z-Tetradecenoic acidIntermediateAccumulates in VLCAD deficiency. hmdb.camdpi.com
Mitochondrial β-OxidationC14:1-acylcarnitineTransport formFacilitates entry into mitochondria for oxidation. nih.gov

Further research is necessary to elucidate the specific enzymes and regulatory mechanisms that govern the metabolic transformations of this compound.

Chemical Synthesis Methodologies

Total Synthesis Approaches

Another established method for creating the carbon backbone of fatty acids is the Wittig reaction. This reaction involves the coupling of an aldehyde with a phosphonium (B103445) salt. However, this method can have limitations, such as lower yields (around 50%) and the potential formation of a mixture of Z (cis) and E (trans) isomers, which can be a significant drawback when a specific isomer is required. nih.gov

The following table provides an overview of a typical multi-step synthesis for a related unsaturated fatty acid, which illustrates the general principles that can be applied to the synthesis of tetradec-13-enoic acid.

StepReactionReagents and ConditionsYield
1Protection of bromo-alcohol3,4-dihydro-2H-pyran (DHP), p-toluenesulfonic acid (PTSA), CH2Cl2, room temperature97–100% nih.gov
2First acetylide coupling(trimethylsilyl)acetylene, n-BuLi, THF, HMPA, -78 °C87–98% nih.gov
3Removal of silyl (B83357) groupTetrabutylammonium fluoride (B91410) (TBAF), THF, 0 °C to room temperature88–96% nih.gov
4Second acetylide coupling1-bromo-4-methylpentane, n-BuLi, THF-HMPA, -10 °C to room temperature68–78% nih.gov
5Deprotection of alcoholPTSA, methanol, 35 °C88–91% nih.gov
6Catalytic hydrogenationLindlar's catalyst, H294–96% nih.gov
7Oxidation to carboxylic acidPyridinium dichromate (PDC), DMF, room temperature63% nih.gov

Stereoselective and Regioselective Synthesis

Achieving specific stereochemistry (the 3D arrangement of atoms) and regiochemistry (the position of functional groups) is critical in the synthesis of unsaturated fatty acids. For this compound, this means controlling the geometry of the double bond (cis or trans) and ensuring it is located at the 13th carbon.

Stereoselective synthesis of the Z (cis) isomer of an unsaturated fatty acid is often accomplished through the partial hydrogenation of an alkyne precursor using a poisoned catalyst, such as Lindlar's catalyst. nih.gov This method is highly effective in producing the cis-alkene with high selectivity. nih.gov

Regioselectivity is controlled by the strategic choice of starting materials and the sequence of reactions. For example, in the synthesis of (Z)-13-methyl-tetradec-2-enoic acid, a Wittig-type reaction was used to introduce the double bond at the C-2 position. lew.ro The synthesis of other unsaturated fatty acids has utilized copper-palladium coupling reactions to achieve stereocontrolled synthesis. rsc.org Fungal unspecific peroxygenases have also been shown to exhibit high regio- and stereoselectivity in the epoxidation of n-3 and n-6 polyunsaturated fatty acids. csic.es

Derivatization Strategies in Chemical Synthesis (e.g., from alkynes, halo-compounds, ortho esters)

The synthesis of this compound and its analogs can be achieved by modifying other molecules through derivatization.

From Alkynes: As mentioned earlier, alkynes are common precursors to cis-alkenes. The synthesis of tetradec-13-ynoic acid, which can then be selectively reduced to (Z)-tetradec-13-enoic acid, can be accomplished by reacting a lithium acetylide complex with a bromo-compound. ub.eduacs.org

From Halo-compounds: Halo-compounds, particularly bromo-derivatives, are frequently used in coupling reactions to build the carbon chain. For example, 1-bromotridecane (B143060) can be a starting material for introducing a labeled carbon at the C-1 position. nih.govsigmaaldrich.com The synthesis of 13-methyl-tetradecanoic acid has been achieved through the Wittig reaction between the triphenylphosphonium salt of bromo-undecanoic acid ethyl ester and isobutyraldehyde. researchgate.net

From Ortho Esters: While direct synthesis from ortho esters is less commonly detailed for this compound specifically, ortho esters are versatile intermediates in organic synthesis and can be used to introduce or protect carboxylic acid functionalities.

Isotopic Labeling Synthesis (e.g., Carbon-13 Labeling)

Isotopic labeling involves replacing one or more atoms of a molecule with their isotope, such as replacing carbon-12 with carbon-13 (¹³C). This is a powerful tool for studying the metabolic fate of molecules and for analytical purposes like NMR spectroscopy.

The synthesis of ¹³C-labeled tetradecanoic acids has been described, and similar principles can be applied to this compound. nih.govsigmaaldrich.com For example, to label the first carbon (C-1), 1-bromotridecane can be treated with potassium cyanide containing ¹³C (K¹³CN), followed by hydrolysis of the resulting nitrile to the carboxylic acid. nih.govsigmaaldrich.com To introduce a ¹³C label at other positions, different strategies are employed, such as using a labeled alkylating agent in a malonic ester synthesis. nih.govsigmaaldrich.com

A versatile method for ¹³C labeling involves using ¹³C elemental carbon to synthesize calcium carbide (Ca¹³C₂), which is then used to generate ¹³C₂-acetylene. This labeled acetylene (B1199291) can then be used in various organic reactions to produce a wide range of ¹³C-labeled compounds. rsc.org

Green Chemistry Protocols in Fatty Acid Synthesis

Green chemistry focuses on designing chemical processes that are environmentally friendly, reducing waste and the use of hazardous substances. In the context of fatty acid synthesis, this includes using renewable resources, safer solvents, and more efficient catalysts.

One area of green chemistry research is the use of biomass-derived solvents. For example, γ-valerolactone (GVL) has been identified as a sustainable solvent for the synthesis of linear α-olefins from fatty acids. acs.org Another approach involves the use of photoenzymes, such as fatty acid photodecarboxylase (FAP), which can catalyze the conversion of long-chain fatty acids into hydrocarbons using light. anr.fr

Efforts are also being made to develop one-pot synthesis methods that reduce the number of steps and the amount of waste generated. For instance, a heterogeneous catalytic system has been developed for the one-pot synthesis of N,N-dimethylalkylamines from fatty acids using recyclable catalysts and environmentally friendly solvents. rsc.orgrsc.org The synthesis of (R)-3-hydroxy-decanoic acid and its analogs from cellulose-derived levoglucosenone (B1675106) is another example of a greener approach to producing fatty acid derivatives. frontiersin.org

Analytical Research Techniques and Quantification

Chromatographic Techniques

Chromatographic methods are fundamental to the separation and analysis of fatty acids like tetradec-13-enoic acid. Gas chromatography and high-performance liquid chromatography are the most prominently used techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds, making it well-suited for fatty acid analysis after derivatization. Fatty acids are typically converted to their more volatile methyl esters (FAMEs) prior to analysis.

Separation: In GC, the FAMEs are separated based on their boiling points and interactions with the stationary phase of the column. The retention time, the time it takes for a compound to travel through the column, is a key parameter for identification.

Detection: Following separation, the eluted compounds enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound.

For instance, the analysis of fatty acid methyl esters by GC-MS allows for the determination of double-bond positions in unsaturated fatty acids through the preparation of dimethyl disulfide derivatives. researchgate.net The mass spectra of the compounds are often compared with standard mass spectrum databases, such as those from Wiley and the National Institute of Standards and Technology (NIST), for confirmation. journalijecc.com

High-Performance Liquid Chromatography (HPLC):

HPLC is another cornerstone technique for the analysis of fatty acids, particularly for those that are non-volatile or thermally unstable.

Separation: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Different types of HPLC columns, such as reversed-phase columns, can be used to achieve optimal separation of fatty acids.

Detection: Various detectors can be coupled with HPLC, including Diode Array Detectors (DAD) and mass spectrometers (LC-MS). HPLC-DAD allows for the detection of compounds that absorb UV-Vis light, while LC-MS provides both separation and mass-based identification, offering high selectivity and sensitivity. academicjournals.orgopenagrar.de

Table 1: Chromatographic Data for Tetradecenoic Acid Isomers and Related Compounds

CompoundChromatographic MethodRetention InformationSource
(Z)-tetradec-9-enoic acid hexadec-9-enyl esterGas ChromatographyNormal alkane RI, non-polar column, temperature ramp: 3121.54 nist.gov
cis-tetradec-11-enoic acidGas Chromatography-Mass Spectrometry- biorxiv.org
7Z-tetradecenoic acidLiquid Chromatography-Mass Spectrometry/Mass Spectrometry- hmdb.ca

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules, including the position and stereochemistry of double bonds in fatty acids.

¹H NMR: Provides information about the different types of protons in the molecule and their neighboring atoms. The chemical shift of the acidic proton of a carboxylic acid typically appears as a singlet near 12 δ. libretexts.org

¹³C NMR: Offers insights into the carbon skeleton of the molecule. The carboxyl carbon of a saturated aliphatic acid absorbs in the downfield region of the spectrum, around 185 δ. libretexts.org

Mass Spectrometry (MS):

As mentioned in the context of GC-MS and LC-MS, mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound. The mass spectrum of its parent compound, tetradec-13-enoate, has been computed. nih.gov

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. For carboxylic acids like this compound, characteristic absorptions include:

A very broad O-H stretch from the carboxyl group in the range of 2500-3300 cm⁻¹. libretexts.org

A strong C=O (carbonyl) stretch between 1710 and 1760 cm⁻¹. libretexts.org The exact position can depend on whether the acid is in a monomeric or dimeric form. libretexts.org

Table 2: Spectroscopic Data for Tetradecenoic Acid and Related Compounds

CompoundSpectroscopic TechniqueKey Spectral FeaturesSource
Butanoic acidInfrared SpectroscopyBroad O-H absorption around 3000 cm⁻¹, C=O absorption at 1710 cm⁻¹ (dimeric). libretexts.org
Carboxylic Acids¹³C NMR SpectroscopyCarboxyl carbon absorption in the range of 165-185 δ. libretexts.org
Carboxylic Acids¹H NMR SpectroscopyAcidic –CO₂H proton absorption near 12 δ. libretexts.org
cis-tetradec-11-enoic acidGas Chromatography-Mass SpectrometryNIST Number: 130833, Total Peaks: 155, m/z Top Peak: 41. nih.gov

Advanced Analytical Methodologies for Complex Biological Matrices

Analyzing this compound in complex biological matrices, such as plasma or tissues, presents unique challenges due to the presence of numerous interfering substances. nih.gov Advanced methodologies have been developed to address these challenges.

One such innovative approach is Ozone-enabled Fatty Acid Discovery (OzFAD) . This analytical pipeline is specifically designed to investigate the structural diversity of fatty acids, including the precise location and configuration of double bonds. biorxiv.org OzFAD combines liquid chromatography with ozone-induced dissociation mass spectrometry (LC-OzID-MS/MS), allowing for the de novo identification of fatty acid double bond isomers even when they are not fully separated chromatographically. biorxiv.org This technique significantly enhances the ability to discover and characterize novel fatty acids in biological systems. biorxiv.org

Furthermore, for quantitative analysis in complex samples, stable isotope dilution analysis coupled with LC-MS/MS is a highly accurate and sensitive method. nih.gov This involves using a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled this compound) as an internal standard to correct for matrix effects and variations in sample preparation and instrument response. nih.gov

Biological Functions and Activities in Non Human Systems

Roles in Cellular Metabolism and Membrane Biology

Fatty acids are fundamental to cellular life, serving as both energy sources and structural components of membranes. nih.gov Unsaturated fatty acids, in particular, play critical roles in maintaining the physical properties and functionality of cellular membranes.

Lipid Anchor Functions in Biomembranes

Lipid-anchored proteins are integral to a multitude of cellular processes, including signal transduction and cell adhesion. molbiolcell.org These proteins are covalently modified with lipid moieties, such as fatty acids, which insert into the cell membrane, thereby tethering the protein to the membrane surface. fiveable.mefrontiersin.org This anchoring is crucial for their proper localization and function. molbiolcell.orgfiveable.me

The fatty acids most commonly involved in this process are the saturated myristic acid (14:0) and palmitic acid (16:0). wikipedia.orgjove.com While direct evidence for tetradec-13-enoic acid acting as a lipid anchor is not available, its structural similarity to myristic acid suggests a potential, though likely less common, role. The hydrophobicity of the 14-carbon chain would facilitate its incorporation into the lipid bilayer. frontiersin.org The specificity of the enzymes that attach these fatty acid anchors to proteins often favors saturated chains, but the incorporation of unsaturated fatty acids into GPI (glycosylphosphatidylinositol) anchors has been observed, which can be subsequently remodeled to saturated forms. molbiolcell.org

Table 1: Common Types of Lipid Anchors and Their Attached Fatty Acids

Lipid Anchor TypeCommon Fatty Acids AttachedLocation of Protein
N-myristoylationMyristic acid (14:0)Cytosolic face
S-palmitoylationPalmitic acid (16:0)Cytosolic face
GPI anchorVarious, including saturated and unsaturated fatty acidsExtracellular face

This table provides a generalized overview of common lipid anchors. The precise fatty acid composition can vary.

Influence on Membrane Fluidity

The fluidity of a cell membrane is critical for its function and is largely determined by the composition of its phospholipid fatty acid tails. researchgate.net Unsaturated fatty acids, like this compound, contain at least one double bond, which creates a "kink" in the hydrocarbon chain. nih.govmdpi.com These kinks prevent the fatty acid tails from packing closely together, thereby increasing the fluidity of the membrane. researchgate.netnih.gov In contrast, saturated fatty acids have straight chains that can pack tightly, leading to a more rigid membrane. wikipedia.org

The degree of unsaturation and the length of the fatty acid chains are key determinants of membrane fluidity. ahajournals.org An increase in the proportion of unsaturated fatty acids generally leads to a more fluid membrane, which is essential for processes like membrane protein function and cellular signaling. mdpi.comresearchgate.net For example, studies on human neuroblastoma cells have shown that fatty acids with four or more double bonds significantly increase membrane fluidity, while those with fewer double bonds have a lesser effect. mdpi.comoup.com While specific data for this compound is not available, as a monounsaturated fatty acid, it would contribute to increased membrane fluidity compared to its saturated counterpart, myristic acid.

Table 2: General Effects of Fatty Acid Composition on Membrane Fluidity

Fatty Acid CharacteristicEffect on Membrane Fluidity
Increased proportion of unsaturated fatty acidsIncreases
Increased proportion of saturated fatty acidsDecreases
Increased fatty acid chain lengthDecreases
Decreased fatty acid chain lengthIncreases

This table summarizes general trends in the relationship between fatty acid composition and membrane fluidity.

Functions in Microbial Physiology (e.g., yeast)

In the yeast Saccharomyces cerevisiae, fatty acid metabolism is a central process for energy production and the synthesis of membrane lipids. nih.gov The fatty acid composition of yeast membranes is relatively simple, with palmitoleic acid (C16:1) and oleic acid (C18:1) being the most abundant, followed by the saturated fatty acids palmitic acid (C16:0) and stearic acid (C18:0). cas.cn Myristic acid (C14:0) is a minor component. cas.cn

While this compound is not a major fatty acid in yeast, the organism can take up and metabolize a variety of fatty acids from its environment. nih.gov Studies on different isomers of tetradecenoic acid in S. cerevisiae have shown that the position of the double bond influences their metabolism and effects. For example, research has demonstrated that yeast fatty acid activation proteins have different specificities for various tetradecenoic acid isomers. usp.br This suggests that if this compound were present, it would likely be incorporated into yeast lipids, influencing membrane properties and participating in metabolic pathways. The incorporation of unsaturated fatty acids is crucial for maintaining membrane fluidity, especially under stress conditions like low temperatures or the presence of ethanol. annualreviews.org

Roles in Plant Biochemistry and Physiology

Fatty acids and their derivatives are crucial molecules in plant biology, acting as structural components, energy reserves, and signaling molecules in response to various environmental cues. nih.govnih.gov

Metabolite Roles and Signaling

In plants, fatty acids are precursors to a diverse array of signaling molecules, collectively known as oxylipins. nih.govnih.gov These molecules, which include jasmonates, are involved in regulating plant defense against pathogens and herbivores, as well as developmental processes. nih.govnih.gov The biosynthesis of these signaling molecules often starts with the release of polyunsaturated fatty acids from membrane lipids. frontiersin.orgpublish.csiro.au

While the direct role of this compound as a signaling precursor in plants has not been established, the general pathways of fatty acid signaling highlight the importance of the pool of available fatty acids. Fatty acid-derived signals can be highly specific, with small changes in structure leading to different biological activities. nih.gov For instance, different isomers of hydroxy fatty acids can have distinct effects on plant development and defense. nih.gov

Abiotic Stress Responses

Plants respond to abiotic stresses such as drought, salinity, and extreme temperatures by altering the lipid composition of their membranes. nih.gov A key adaptation is the modulation of membrane fluidity to maintain cellular function under adverse conditions. researchgate.net Under cold stress, for example, many plants increase the proportion of unsaturated fatty acids in their membranes to counteract the rigidifying effect of low temperatures. Conversely, under heat stress, an increase in saturated fatty acids can help maintain membrane stability. researchgate.net

Table 3: General Changes in Plant Membrane Fatty Acid Composition Under Abiotic Stress

Abiotic StressGeneral Change in UnsaturationExample Fatty Acid Changes
ColdIncreaseIncrease in 18:3 (α-linolenic acid)
HeatDecreaseIncrease in 16:0 (palmitic acid)
DroughtVariableIncrease in 18:2 (linoleic acid), Decrease in 18:3 (α-linolenic acid)
SalinityVariableIncrease in VLCFAs (Very-Long-Chain Fatty Acids) in some species

This table presents generalized responses and can vary significantly between plant species and the severity of the stress.

Bioactivity in Invertebrate Systems (e.g., insect pheromones)

This compound and its derivatives play a significant role in the chemical communication of invertebrates, particularly as insect pheromones. One notable example is 13-tetradecenyl acetate, a derivative of this compound, which has been identified as a female-produced sex pheromone in the economically important click beetle, Melanotus communis. researchgate.net In field studies, this compound was found to be highly attractive to conspecific male beetles, demonstrating a dose-dependent response. researchgate.net The specificity of this chemical signal is crucial for reproductive success, and it does not appear to attract other species. researchgate.net The biosynthesis of such fatty acid-derived pheromones in insects is a complex process that involves the modification of common fatty acids. nih.govfrontiersin.org The identification and synthesis of these pheromones, such as 13-tetradecenyl acetate, have practical applications in pest management, offering a species-specific and environmentally friendly method for monitoring and controlling insect populations. researchgate.netfrontiersin.org

In Vitro Bioactivity Studies

While specific studies on the antimicrobial and antifungal mechanisms of this compound are limited, the broader class of fatty acids is known for its antimicrobial properties. The effectiveness of fatty acids as antifungal agents often depends on the chain length and degree of saturation. wikipedia.org For instance, undecylenic acid, an unsaturated fatty acid with a similar terminal double bond, has been shown to inhibit the morphogenesis of the pathogenic yeast Candida albicans. wikipedia.org This inhibition is thought to occur through the disruption of fatty acid biosynthesis in the fungus. wikipedia.org

The general proposed mechanism for the antimicrobial action of fatty acids involves their interaction with and disruption of the cell membrane of microorganisms. This can lead to increased membrane permeability and the dissipation of essential ion gradients, ultimately resulting in cell death. nih.gov The lipophilic nature of the fatty acid chain allows it to insert into the lipid bilayer of the cell membrane, causing a disturbance in its structure and function. Some fatty acids have also been found to inhibit key cellular enzymes. nih.gov While this compound is predicted to have antimicrobial properties, further research is needed to elucidate its specific mechanisms of action against various bacterial and fungal species. epa.gov

Research into the antioxidant properties of unsaturated fatty acids suggests that this compound likely possesses the ability to counteract oxidative stress. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, can lead to cellular damage and is implicated in various chronic diseases. mdpi.com Antioxidants mitigate this damage by neutralizing free radicals. mdpi.com

A structurally similar compound, trans-13-octadecenoic acid, has demonstrated significant antioxidant activity in vitro. researchgate.net In studies using hydrogen peroxide and ferrous reducing assays, this fatty acid exhibited a concentration-dependent increase in antioxidant activity. researchgate.net This suggests that the presence of a terminal double bond in the fatty acid chain may contribute to its ability to scavenge free radicals and protect against oxidative damage. While direct studies on this compound are needed, the findings on related compounds indicate its potential as a protective agent against oxidative stress. epa.govresearchgate.net

A structurally related branched-chain fatty acid, 13-methyltetradecanoic acid (13-MTD), has been shown to be a potent inducer of apoptosis in various human cancer cell lines. nih.govnih.gov This suggests that this compound may have similar pro-apoptotic capabilities. Studies on 13-MTD revealed that it can trigger programmed cell death in a range of cancer cells, including leukemia, breast cancer, prostate cancer, and bladder cancer cell lines. nih.govnih.gov

The mechanism of apoptosis induction by 13-MTD involves the mitochondrial pathway. nih.gov Research has shown that 13-MTD down-regulates the anti-apoptotic protein Bcl-2 and up-regulates the pro-apoptotic protein Bax. nih.gov This shift in the Bcl-2/Bax ratio leads to mitochondrial dysfunction, resulting in the release of cytochrome c into the cytoplasm and the subsequent activation of caspases, which are key executioners of apoptosis. nih.gov Furthermore, 13-MTD has been observed to modulate cellular signaling pathways, such as the AKT and MAPK pathways, to promote apoptosis. nih.gov

Below is a table summarizing the in vitro cytotoxic activity of 13-methyltetradecanoic acid (13-MTD) against various human cancer cell lines.

Table 1: In Vitro Cytotoxicity of 13-Methyltetradecanoic Acid (13-MTD) in Human Cancer Cell Lines

Cell LineCancer TypeID50 (µg/mL)Reference
K-562Leukemia10-25 nih.gov
MCF7Breast Cancer10-25 nih.gov
DU 145Prostate Cancer10-25 nih.gov
NCI-SNU-1Stomach Cancer10-25 nih.gov
SNU-423Hepatocellular Carcinoma10-25 nih.gov
NCI-H1688Small Cell Lung Cancer10-25 nih.gov
BxPC3Pancreatic Cancer10-25 nih.gov
HCT 116Colorectal Cancer10-25 nih.gov
T24Bladder CancerNot specified nih.gov
5637Bladder CancerNot specified nih.gov

Fatty acids and their derivatives are known to modulate various cellular pathways, including the endocannabinoid system (ECS) and pathways related to oxidative damage protection. The ECS is a crucial signaling system involved in regulating numerous physiological processes, and its activity can be influenced by dietary fats. nih.govbiorxiv.org Fatty acids serve as precursors for the synthesis of endocannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov While direct modulation of the ECS by this compound has not been extensively studied, related fatty acids have been shown to influence this system. nih.gov

In the context of oxidative damage protection, the structurally similar 13-methyltetradecanoic acid (13-MTD) has been found to modulate key signaling pathways involved in cell survival and apoptosis, such as the AKT and mitogen-activated protein kinase (MAPK) pathways. nih.gov Specifically, 13-MTD has been shown to down-regulate AKT phosphorylation and activate the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), which are components of the MAPK pathway. nih.gov This modulation contributes to its apoptosis-inducing effects in cancer cells.

This compound is predicted to have anti-inflammatory properties, a characteristic observed in many unsaturated fatty acids. While direct evidence for this compound is emerging, studies on structurally similar compounds provide strong support for this bioactivity. For instance, trans-13-octadecenoic acid has been shown to possess anti-inflammatory potential. researchgate.net

A more detailed understanding comes from research on (9Z,11E)-13-oxooctadeca-9,11-dienoic acid (13-KODE), a derivative of a C18 fatty acid. In lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), 13-KODE demonstrated significant anti-inflammatory effects. nih.gov It inhibited the production of nitric oxide (NO), a key inflammatory mediator, by suppressing the expression of inducible nitric oxide synthase (iNOS). nih.gov Furthermore, 13-KODE reduced the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov The mechanism behind these effects involves the inhibition of the nuclear factor-kappa B (NF-κB) and MAPK signaling pathways, which are central to the inflammatory response. nih.gov

The table below summarizes the inhibitory effects of 13-KODE on pro-inflammatory markers in LPS-stimulated RAW 264.7 macrophage cells.

Table 2: Anti-inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) in RAW 264.7 Macrophages

Pro-inflammatory MarkerEffect of 13-KODE (100 µM)Pathway ImplicatedReference
Nitric Oxide (NO)InhibitioniNOS suppression nih.gov
TNF-α (protein)61% decreaseNF-κB, MAPK nih.gov
IL-1β (protein)72% decreaseNF-κB, MAPK nih.gov
TNF-α (mRNA)66% decreaseNF-κB, MAPK nih.gov
IL-1β (mRNA)52% decreaseNF-κB, MAPK nih.gov
pERK1/2 (phosphorylation)66% decreaseMAPK nih.gov
p-p38 (phosphorylation)47% decreaseMAPK nih.gov
pJNK (phosphorylation)52% decreaseMAPK nih.gov

Anticancer Activities in Cell Lines

Limited direct research is available regarding the specific anticancer activities of this compound in cell lines. The majority of available scientific literature focuses on a similarly named but structurally distinct compound, 13-methyltetradecanoic acid, a saturated branched-chain fatty acid.

However, broader research into monounsaturated fatty acids (MUFAs), the class to which this compound belongs, suggests potential for anticancer activities. Studies have explored the effects of various MUFAs on cancer cells, with outcomes often depending on the specific isomer and the cancer cell type. For instance, myristoleic acid (cis-9-tetradecenoic acid), a positional isomer of this compound, has been noted for its potential antimicrobial and anticancer properties. ontosight.ai Research has indicated that myristoleic acid may induce apoptosis and necrosis in human prostatic LNCaP cells.

It is important to note that the biological activity of fatty acids is highly specific to their structure, including the position and configuration (cis/trans) of the double bond. Therefore, data for other C14:1 isomers like myristoleic acid cannot be directly extrapolated to this compound.

Further investigation is required to specifically determine and characterize the in vitro anticancer effects of this compound on various cancer cell lines. Currently, there is a lack of detailed research findings and data tables focusing explicitly on this compound in the scientific literature.

Derivatives and Analogues: Synthesis and Research Applications

Structural Modification Strategies for Enhanced Bioactivity

The bioactivity of tetradec-13-enoic acid can be significantly altered through targeted structural modifications. These strategies are often guided by structure-activity relationship (SAR) studies, which seek to understand how specific chemical features of a molecule contribute to its biological effects. researchgate.netmdpi.comnih.govacademie-sciences.frrsc.org Key approaches to enhancing bioactivity include:

Alteration of the Carboxylic Acid Group: The carboxyl group is a common site for modification. Esterification or amidation can change the polarity and pharmacokinetic properties of the molecule. nih.gov For instance, converting the carboxylic acid to an ester may increase its ability to cross cell membranes.

Modification of the Alkene Bond: The terminal double bond is a key feature for chemical reactivity. Modifications at this site, such as epoxidation, hydroxylation, or the addition of functional groups, can lead to derivatives with altered biological activities.

Chain Length Modification: Shortening or elongating the carbon chain can impact how the fatty acid interacts with enzymes and receptors. nih.gov

Introduction of Functional Groups: The incorporation of various functional groups, such as nitro groups or methyl branches, can confer novel biological properties. nih.gov For example, nitro-fatty acids have been shown to possess anti-inflammatory effects. nih.govmdpi.com

These modifications are often systematically explored to develop a comprehensive understanding of the SAR, which can then guide the design of more potent and selective analogues.

Synthesis of Specific Derivatives

The synthesis of specific derivatives of this compound allows for the investigation of how particular structural changes affect its function.

Nitro-fatty acids are formed by the addition of a nitro group to the double bond of an unsaturated fatty acid. mdpi.com This can occur endogenously through reactions with nitrogen oxides or be achieved synthetically. mdpi.comnih.gov The presence of the nitroalkene moiety makes these compounds potent Michael acceptors, enabling them to react with nucleophilic residues on proteins, such as cysteine thiols. mdpi.com This reactivity is central to their biological effects, which include anti-inflammatory signaling. mdpi.com Synthetic methods for producing nitro-fatty acids include direct nitration of the unsaturated fatty acid or a multi-step synthesis to control the position of the nitro group. mdpi.comnih.gov

Cyclopropane (B1198618) fatty acids are characterized by a cyclopropane ring within the acyl chain. wikipedia.org They are biosynthesized from unsaturated fatty acids through the action of cyclopropane-fatty-acyl-phospholipid synthase, which uses S-adenosylmethionine as a methylene (B1212753) donor. wikipedia.org The synthesis of cyclopropene (B1174273) fatty acids is rarer in nature. wikipedia.org These derivatives have garnered interest due to their unique chemical properties and biological activities. For instance, some cyclopropene fatty acids can inhibit enzymes involved in fatty acid metabolism. wikipedia.org The synthesis of these compounds in the lab can be challenging but offers the opportunity to create novel molecular structures. nih.govfrontiersin.orgresearchgate.net

The introduction of methyl branches along the fatty acid chain can significantly alter its physical properties and metabolism. nih.govnih.govwikipedia.org Fatty acid synthase (FASN) can utilize methylmalonyl-CoA instead of malonyl-CoA to introduce methyl groups. nih.govnih.gov The position and number of methyl branches can influence how the fatty acid is incorporated into lipids and its subsequent biological effects. The synthesis of specific methyl-branched fatty acids can be achieved through chemical methods that allow for precise control over the position of the methyl group. acs.org

Acyl esters of fatty acids are commonly synthesized to modify their physicochemical properties. nih.govlibretexts.orgmdpi.com Esterification of the carboxylic acid group with various alcohols can increase the lipophilicity of the molecule, which can enhance its absorption and distribution in biological systems. tci-thaijo.org Fatty acid esters are also important intermediates in the production of other derivatives and are widely used in various industrial applications. mdpi.com The synthesis is typically achieved through acid- or base-catalyzed esterification or transesterification reactions. wikipedia.org

Synthesis and Properties of this compound Derivatives
Derivative ClassKey Structural FeatureGeneral Synthetic ApproachPotential Impact on Bioactivity
Nitro-Fatty AcidsNitro group on the alkeneDirect nitration or multi-step synthesisAnti-inflammatory, electrophilic signaling
Cyclopropane Fatty AcidsCyclopropane ring in the acyl chainEnzymatic (CFAS) or chemical synthesisAltered membrane properties, enzyme inhibition
Methyl-branched DerivativesOne or more methyl groups on the chainBiosynthesis (FASN) or chemical synthesisModified physical properties and metabolism
Acyl EstersEsterified carboxylic acidAcid/base-catalyzed esterificationIncreased lipophilicity, altered pharmacokinetics

Chemo-Enzymatic and Biocatalytic Approaches to Derivatives

Chemo-enzymatic and biocatalytic methods are increasingly being used for the synthesis of fatty acid derivatives due to their high selectivity and mild reaction conditions. wur.nlmdpi.comnih.govbohrium.commdpi.com These approaches leverage the specificity of enzymes to perform reactions that are often difficult to achieve with traditional chemical methods.

Enzymatic Glycosylation and Transesterification: Lipases and glycosyltransferases can be used for the regioselective acylation of sugars with fatty acids, producing sugar esters with surfactant properties. mdpi.com

Biocatalytic Cascades: Multiple enzymes can be used in a one-pot reaction to convert fatty acids into more complex molecules. For example, a carboxylic acid reductase and a transaminase can be used in tandem to synthesize fatty amines from fatty acids. manchester.ac.uk

Enzyme Promiscuity: Some enzymes can accept a wider range of substrates than their natural counterparts. This promiscuity can be exploited to synthesize novel derivatives. nih.govmdpi.com For instance, promiscuous fatty acid CoA ligases can be used to produce a variety of acyl-CoA esters. mdpi.com

Oxyfunctionalization: Enzymes such as hydratases, lipoxygenases, and cytochrome P450 monooxygenases can introduce hydroxyl groups into the fatty acid chain with high regio- and stereoselectivity. ewha.ac.kr These hydroxy fatty acids can serve as valuable building blocks for other derivatives. wur.nlewha.ac.kr

These biocatalytic methods offer a green and efficient alternative to traditional chemical synthesis for the production of a wide range of fatty acid derivatives. mdpi.com

Application in Developing Research Tools and Probes

Derivatives of this compound can be designed and synthesized to serve as valuable research tools and probes for studying biological processes. By incorporating reporter groups, such as fluorescent tags or biotin, into the fatty acid structure, researchers can track its uptake, metabolism, and localization within cells and tissues.

These molecular probes can be used to:

Visualize Lipid Trafficking: Fluorescently labeled fatty acids allow for the real-time imaging of their movement between organelles and their incorporation into different lipid species.

Identify Protein-Lipid Interactions: Fatty acid derivatives containing photo-activatable cross-linkers can be used to identify proteins that bind to them. Upon photo-activation, a covalent bond is formed between the fatty acid and its binding partner, allowing for subsequent identification by mass spectrometry.

Probe Enzyme Activity: Substrates or inhibitors of enzymes involved in fatty acid metabolism can be synthesized to study their function and regulation.

The development of such research tools is crucial for advancing our understanding of the complex roles that fatty acids play in health and disease.

Applications of this compound Derivatives as Research Tools
ApplicationType of DerivativeInformation Gained
Lipid Trafficking StudiesFluorescently-labeled fatty acidsCellular uptake, localization, and metabolism
Protein Interaction StudiesFatty acids with cross-linkers and affinity tagsIdentification of fatty acid-binding proteins
Enzyme Activity AssaysSubstrate analogues or inhibitorsUnderstanding enzyme function and kinetics

Research Challenges and Future Directions

Elucidating Undefined Biosynthetic and Metabolic Pathways

A primary challenge in the study of Tetradec-13-enoic acid is the absence of defined biosynthetic and metabolic pathways. While general pathways for fatty acid synthesis and degradation are well-understood, the specific enzymes and regulatory mechanisms leading to the formation of a terminal double bond at the omega-1 position in a C14 fatty acid are not characterized.

Biosynthesis: In plants and bacteria, the de novo synthesis of fatty acids is an iterative process of chain elongation. nih.gov The introduction of double bonds is typically catalyzed by desaturase enzymes. wikipedia.org However, most known desaturases act on specific positions of the fatty acid chain, and the machinery for creating a terminal double bond in a medium-chain fatty acid like tetradecenoic acid is not well-established. Future research should focus on identifying and characterizing novel desaturases or alternative enzymatic systems that could be responsible for the synthesis of this compound.

Metabolism: The metabolic fate of this compound is also unknown. Fatty acids are typically catabolized through beta-oxidation to generate energy. wikipedia.org It is plausible that this compound undergoes a similar process. However, the terminal double bond may influence the efficiency and regulation of this pathway. Furthermore, like other fatty acids, it could be incorporated into more complex lipids such as triglycerides and phospholipids (B1166683), potentially altering membrane properties and cellular signaling. dhaomega3.org Future metabolic studies, likely employing isotopic labeling, are necessary to trace the fate of this compound within biological systems.

Development of Novel Synthetic Methodologies

The scarcity of this compound from natural sources necessitates the development of efficient and stereoselective synthetic methodologies to enable its study. While general methods for the synthesis of long-chain fatty acids exist, the specific synthesis of a terminal unsaturated fatty acid of this chain length presents unique challenges. nih.govnih.gov

Future synthetic efforts could explore various strategies, including:

Cross-metathesis reactions: Utilizing a terminal alkene and a suitable fatty acid precursor.

Wittig-type reactions: Coupling an appropriate aldehyde with a phosphonium (B103445) ylide.

Acetylide chemistry: Building the carbon chain from a smaller terminal alkyne followed by partial reduction.

The development of robust synthetic routes will be crucial for producing sufficient quantities of this compound for biological testing and for the synthesis of labeled derivatives for metabolic studies.

Integration of Multi-Omics Data for Comprehensive Understanding

A significant hurdle in understanding the biological relevance of this compound is the lack of specific data within large-scale "-omics" studies. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics (including lipidomics), are powerful tools for elucidating the roles of molecules in complex biological systems. frontiersin.orgnih.gov

Future research should aim to:

Develop targeted lipidomics methods: To specifically detect and quantify this compound in biological samples.

Correlate its presence with other molecular data: By integrating lipidomics data with other omics datasets, researchers can identify potential correlations between the abundance of this compound and the expression of specific genes or proteins, which could hint at its biosynthetic pathways or biological functions. acs.orgmdpi.com

Utilize systems biology approaches: To model the metabolic networks in which this compound may be involved.

Such integrated analyses will be instrumental in moving from simple detection to a comprehensive understanding of the molecule's role in health and disease. nih.govazolifesciences.com

Exploration of Novel Biological Roles in Diverse Organisms

The biological functions of this compound are entirely speculative at present. However, by examining the roles of other C14:1 isomers, such as myristoleic acid (cis-9-tetradecenoic acid), we can hypothesize potential areas of investigation. Myristoleic acid has been reported to have various biological activities, including cytotoxic effects on cancer cells and a role in modulating cellular metabolism. atamanchemicals.comtaylorandfrancis.commetabolon.com

Future research should investigate whether this compound exhibits similar or unique biological activities. Key areas of exploration could include:

Cellular signaling: Fatty acids can act as signaling molecules, influencing pathways related to inflammation and metabolism. researchgate.net

Membrane biology: The incorporation of this fatty acid into cell membranes could alter membrane fluidity and the function of membrane-bound proteins. oregonstate.edu

Antimicrobial or cytotoxic effects: Some fatty acids possess antimicrobial or anticancer properties. taylorandfrancis.com

Screening this compound in a variety of biological assays will be a critical step in uncovering its potential physiological significance.

Advancements in Analytical and Characterization Techniques

A significant challenge in the study of rare fatty acids like this compound is their analytical detection and characterization, especially in complex biological matrices. Differentiating between positional and geometric isomers of fatty acids is a non-trivial analytical task. rsc.orgnih.gov

Advancements in the following analytical techniques will be crucial for future research:

Gas Chromatography-Mass Spectrometry (GC-MS): Development of specific derivatization methods or the use of high-resolution capillary columns can aid in the separation and identification of fatty acid isomers. mdpi.comspringernature.com

Liquid Chromatography-Mass Spectrometry (LC-MS): High-performance liquid chromatography coupled with mass spectrometry offers a powerful platform for lipid analysis and can be optimized for the detection of specific fatty acids. aocs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR can provide detailed structural information, which is invaluable for the unambiguous identification of novel fatty acids.

The application of these advanced analytical techniques will be fundamental to accurately identify and quantify this compound in various biological and environmental samples.

Harnessing Biotechnological Approaches for Sustainable Production

Should this compound be found to have valuable biological properties, its sustainable production will become a key consideration. Chemical synthesis can be complex and may not be environmentally friendly. Biotechnological approaches, using engineered microorganisms or plants, offer a promising alternative for the production of specific fatty acids. mdpi.comdtu.dk

Future research in this area could involve:

Metabolic engineering of microorganisms: Introducing and optimizing biosynthetic pathways in organisms like E. coli or yeast to produce this compound from renewable feedstocks.

Genetic modification of oilseed crops: Engineering plants to produce and accumulate this specific fatty acid in their seed oils. nih.gov

These biotechnological strategies could provide a sustainable and scalable source of this compound for further research and potential commercial applications.

Data Tables

Table 1: Key Research Areas and Future Directions for this compound

Research Area Current Challenge Future Direction
Biosynthesis & Metabolism Undefined pathways Identification of specific desaturases; Isotopic labeling studies
Chemical Synthesis Lack of established methods Development of stereoselective synthetic routes
Multi-Omics Integration Absence in databases Targeted lipidomics and correlation with other omics data
Biological Roles Unknown functions Screening for bioactivity (e.g., antimicrobial, cytotoxic)
Analytical Techniques Difficulty in isomer-specific detection Advanced GC-MS, LC-MS, and NMR method development

| Biotechnological Production | No current biological source | Metabolic engineering of microorganisms and plants |

Table 2: Comparison of Potential Methodologies for the Study of this compound

Methodology Application Potential for this compound Research
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile compounds Primary tool for detection and quantification, especially with derivatization to locate the double bond.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of non-volatile and complex lipids Useful for analyzing this compound within complex lipid mixtures.
Nuclear Magnetic Resonance (NMR) Structural elucidation Unambiguous confirmation of the terminal double bond position.
Metabolic Engineering Production of desired molecules in biological systems Potential for sustainable production if a biosynthetic pathway is identified and reconstituted.

| Multi-Omics Data Analysis | Understanding systemic biological roles | Contextualizing the presence and function of this compound in a biological system. |

Q & A

Basic Research Questions

Q. How is Tetradec-13-enoic acid structurally characterized, and what analytical techniques are essential for its identification?

  • Methodological Answer : Characterization typically involves gas chromatography-mass spectrometry (GC-MS) for molecular weight determination and nuclear magnetic resonance (NMR) for elucidating double-bond positions. Infrared spectroscopy (IR) can confirm functional groups like carboxylic acids. For purity assessment, high-performance liquid chromatography (HPLC) with a C18 column is recommended, using retention indices compared to standards .

Q. What are the primary synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodological Answer : Common methods include olefin cross-metathesis of shorter-chain fatty acids or oxidation of corresponding alkenols. Catalysts like Grubbs’ 2nd generation improve selectivity for the 13-enoic isomer. Solvent polarity (e.g., dichloromethane vs. toluene) and temperature (optimized at 40–60°C) critically affect reaction rates and byproduct formation. Yields >70% are achievable with rigorous exclusion of moisture .

Q. What known biological roles or enzyme interactions does this compound exhibit?

  • Methodological Answer : Studies suggest its role as a substrate for bacterial β-oxidation pathways. To validate this, use in vitro assays with E. coli lysates, monitoring NADH production via spectrophotometry (340 nm). Compare kinetic parameters (Km, Vmax) with other fatty acids. Conflicting reports on mammalian enzyme inhibition require controlled pH conditions (6.5–7.5) to assess specificity .

Advanced Research Questions

Q. How can researchers optimize experimental designs to study the thermodynamic stability of this compound in lipid bilayers?

  • Methodological Answer : Employ differential scanning calorimetry (DSC) to measure phase transition temperatures. Prepare lipid vesicles with varying molar ratios of this compound and phosphatidylcholine. Control variables include buffer ionic strength (e.g., 150 mM NaCl) and pH (7.4). Replicate experiments (n ≥ 3) to address variability, and compare ΔH values with computational simulations (e.g., molecular dynamics) .

Q. What advanced chromatographic or spectroscopic techniques resolve ambiguities in distinguishing this compound from its isomers?

  • Methodological Answer : Use silver-ion HPLC to separate unsaturated isomers based on double-bond position. Pair with tandem MS (MS/MS) for fragmentation patterns. For unambiguous confirmation, synthesize deuterated analogs or employ ozonolysis followed by GC analysis of cleavage products. Cross-validate with 2D NMR (COSY, HSQC) .

Q. How should contradictory data on the acid’s cytotoxicity be analyzed, and what variables might explain discrepancies?

  • Methodological Answer : Systematically compare cell lines (e.g., HEK293 vs. HepG2), exposure times (24–72 hours), and concentrations (10–100 µM). Assess purity via HPLC and control for endotoxin contamination. Use ANOVA with post-hoc tests to identify outliers. Meta-analysis of existing literature should account for solvent carriers (DMSO vs. ethanol), which affect bioavailability .

Q. What strategies are effective for probing the mechanistic role of this compound in microbial quorum sensing?

  • Methodological Answer : Employ gene knockout models (e.g., lasI mutants in Pseudomonas aeruginosa) to test signaling disruption. Quantify acyl-homoserine lactone production via LC-MS. Use fluorescence-based reporter assays (e.g., GFP under quorum-sensitive promoters) to monitor real-time effects. Include negative controls with saturated analogs (e.g., tetradecanoic acid) .

Data Presentation and Reproducibility Guidelines

  • Raw Data Handling : Large datasets (e.g., NMR spectra, kinetic curves) should be archived in appendices or supplementary materials, with processed data (means ± SD) in the main text. Use tools like Python’s pandas library for statistical summaries .
  • Literature Comparison : Tabulate findings against prior studies, highlighting variables like solvent systems, assay conditions, and model organisms. Address conflicts through sensitivity analyses .
  • Reproducibility : Document reagent sources (e.g., Sigma-Aldrych lot numbers), instrument calibration protocols, and software versions (e.g., Bruker TopSpin 4.1.4) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.